molecular formula C6H8FN3 B13092722 2-(2-Fluoropyrimidin-5-yl)ethanamine

2-(2-Fluoropyrimidin-5-yl)ethanamine

Cat. No.: B13092722
M. Wt: 141.15 g/mol
InChI Key: KJVHTMULNMWLJI-UHFFFAOYSA-N
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Description

2-(2-Fluoropyrimidin-5-yl)ethanamine is an organic compound with the molecular formula C6H8FN3 It is a derivative of pyrimidine, a nitrogen-containing heterocycle, and features a fluorine atom at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoropyrimidin-5-yl)ethanamine typically involves the fluorination of a pyrimidine precursor followed by amination. One common method includes the reaction of 2-chloropyrimidine with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the desired position. The resulting 2-fluoropyrimidine is then subjected to nucleophilic substitution with ethylamine under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of immobilized amine transaminase from Vibrio fluvialis in a packed-bed reactor has been reported to facilitate the synthesis of optically pure (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoropyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Uniqueness: 2-(2-Fluoropyrimidin-5-yl)ethanamine is unique due to its specific fluorine substitution, which imparts distinct electronic properties and enhances its interaction with biological targets. This makes it a valuable compound for developing selective inhibitors and other bioactive molecules.

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

2-(2-fluoropyrimidin-5-yl)ethanamine

InChI

InChI=1S/C6H8FN3/c7-6-9-3-5(1-2-8)4-10-6/h3-4H,1-2,8H2

InChI Key

KJVHTMULNMWLJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)F)CCN

Origin of Product

United States

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